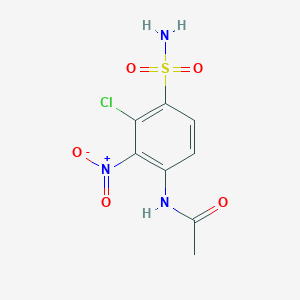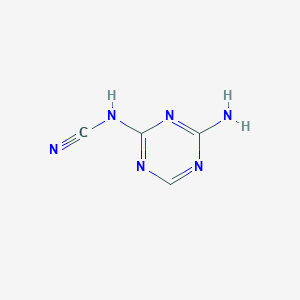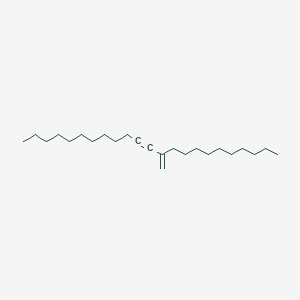
13-Methylidenetricos-11-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methylidenetricos-11-yne is an organic compound characterized by the presence of a triple bond and a methylene group. This compound is part of the larger family of enynes, which are known for their unique chemical properties and reactivity. Enynes are compounds that contain both alkene (double bond) and alkyne (triple bond) functionalities, making them versatile intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenetricos-11-yne can be achieved through various methods, including enyne metathesis and coupling reactions. One common approach involves the use of ring-closing enyne metathesis (RCEYM), a powerful method for forming cyclic compounds by creating new carbon-carbon bonds . This reaction typically employs ruthenium-based catalysts, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale enyne metathesis reactions using advanced catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methylidenetricos-11-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The triple bond in this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
13-Methylidenetricos-11-yne has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it useful in various organic transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 13-Methylidenetricos-11-yne involves its ability to participate in various chemical reactions due to the presence of both alkene and alkyne functionalities. These reactions often proceed through radical intermediates or transition states, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic properties of the triple bond and the adjacent methylene group .
Vergleich Mit ähnlichen Verbindungen
11-Tricosyne, 13-methylene-: This compound shares a similar structure with 13-Methylidenetricos-11-yne but differs in the position of the triple bond.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and chemical properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Eigenschaften
CAS-Nummer |
88472-55-3 |
|---|---|
Molekularformel |
C24H44 |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
13-methylidenetricos-11-yne |
InChI |
InChI=1S/C24H44/c1-4-6-8-10-12-14-15-17-19-21-23-24(3)22-20-18-16-13-11-9-7-5-2/h3-20,22H2,1-2H3 |
InChI-Schlüssel |
PQOZNDDJVKZOLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CC(=C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


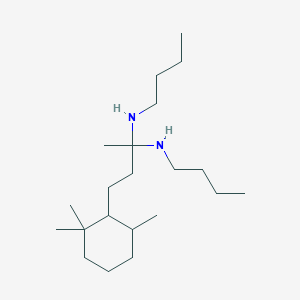
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
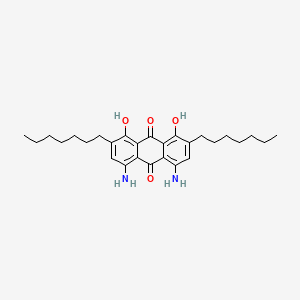
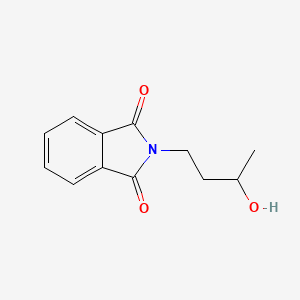
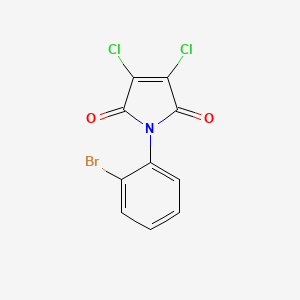
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)


